1-Bromo-3-(difluoromethoxy)benzene
Overview
Description
1-Bromo-3-(difluoromethoxy)benzene is a chemical compound that is part of a broader class of brominated aromatic molecules with substituents that influence their chemical behavior. While the specific compound is not directly synthesized or analyzed in the provided papers, related bromo-substituted benzenes and their derivatives are extensively studied due to their potential applications in organic synthesis, material science, and pharmaceuticals.
Synthesis Analysis
The synthesis of bromo-substituted benzenes often involves palladium-catalyzed cross-coupling reactions, as seen in the preparation of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes and ethynylferrocene compounds of 1,3,5-tribromobenzene . These methods provide a versatile approach to introduce various functional groups onto the benzene ring. Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene demonstrates the use of nucleophilic substitution reactions, which are fundamental in constructing bromo-substituted aromatic compounds .
Molecular Structure Analysis
The molecular structure of bromo-substituted benzenes is characterized by the presence of a bromine atom attached to the benzene ring, which can significantly affect the electronic properties of the molecule. For instance, the presence of bromine can facilitate further functionalization due to its leaving group ability. The crystal structures of some bromo-substituted benzenes have been determined, providing insights into their geometric parameters and potential for intermolecular interactions .
Chemical Reactions Analysis
Bromo-substituted benzenes participate in various chemical reactions, including Diels-Alder reactions, which are used to synthesize biaryls with ortho-CF2Br groups . They also undergo epoxidation reactions, as seen with polyfluoro-3-chloro(bromo)-1-butenes, leading to the formation of epoxides and polyfluorocarboxylic acid sodium salts . Furthermore, the reactivity of these compounds in nucleophilic substitution reactions is exemplified by the synthesis of a series of substituted 1-halomethyl-[18F]fluoromethyl-benzenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted benzenes are influenced by their substituents. For example, the photophysical properties of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes show violet fluorescence in the solid state, indicating potential applications in optoelectronic devices . The electrochemical properties of ethynylferrocene compounds of 1,3,5-tribromobenzene reveal chemically reversible oxidations, suggesting their use in electronic materials . Additionally, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene demonstrate aggregation-induced emission characteristics, which are valuable for the development of new fluorescent materials .
Scientific Research Applications
Organometallic Synthesis
1-Bromo-3-(difluoromethoxy)benzene has been used in organometallic synthesis. For example, it was used to generate 3-bromo-2-(trifluoromethoxy)phenyllithium and 2-bromo-6-(trifluoromethoxy)phenyllithium, which are intermediates in the synthesis of various organometallic compounds (Schlosser & Castagnetti, 2001).
Synthesis of Biaryls
1-Bromo-3-(difluoromethoxy)benzene has been utilized in Diels-Alder reactions for the synthesis of ortho-CF2Br-substituted biaryls. These compounds are important in various chemical synthesis processes (Muzalevskiy et al., 2009).
Crystallographic Studies
The compound has been instrumental in crystallographic studies. Its derivatives, such as 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, have been analyzed for their supramolecular features, enhancing understanding of molecular structures and interactions (Stein et al., 2015).
Analyzing Molecular Interactions
Research involving bromo-substituted benzenes, including derivatives of 1-Bromo-3-(difluoromethoxy)benzene, has provided insights into molecular interactions like C–H···Br, C–Br···Br, and C–Br···π. These studies are crucial for understanding molecular packing and bonding behavior (Jones et al., 2012).
Synthesis of Chiral Compounds
It has been used in the synthesis of chiral 1-halo-1-bromo compounds, which are significant in the development of new synthetic methodologies in organic chemistry (González et al., 2003).
Electrosynthesis
Electrosynthesis studies involving ethynylferrocene compounds of 1,3,5-tribromobenzene have been conducted. These studies are crucial for the development of new materials and compounds in electrochemistry and materials science (Fink et al., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-bromo-3-(difluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBDGKNKAFGQQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371763 | |
Record name | 3-(Difluoromethoxy)bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(difluoromethoxy)benzene | |
CAS RN |
262587-05-3 | |
Record name | 3-(Difluoromethoxy)bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Difluoromethoxy)bromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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